molecular formula C16H24FN3OS B2532982 3-[(DIMETHYLAMINO)METHYL]-N-[(4-FLUOROPHENYL)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE CAS No. 1428357-49-6

3-[(DIMETHYLAMINO)METHYL]-N-[(4-FLUOROPHENYL)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE

Cat. No.: B2532982
CAS No.: 1428357-49-6
M. Wt: 325.45
InChI Key: ZQUVNFYRFQRFBX-UHFFFAOYSA-N
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Description

3-[(DIMETHYLAMINO)METHYL]-N-[(4-FLUOROPHENYL)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique thiazepane ring structure, which is a seven-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(DIMETHYLAMINO)METHYL]-N-[(4-FLUOROPHENYL)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a thiazepane derivative with a dimethylaminomethylating agent and a fluorophenylmethylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(DIMETHYLAMINO)METHYL]-N-[(4-FLUOROPHENYL)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazepane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or fluorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, copper complexes

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced thiazepane derivatives.

Scientific Research Applications

3-[(DIMETHYLAMINO)METHYL]-N-[(4-FLUOROPHENYL)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(DIMETHYLAMINO)METHYL]-N-[(4-FLUOROPHENYL)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-[(DIMETHYLAMINO)METHYL]-4-HYDROXY-4-(3-METHOXYPHENYL)-N-PHENYLPIPERIDINE-1-CARBOXAMIDE: This compound has a similar structure but contains a piperidine ring instead of a thiazepane ring.

    8-[(DIMETHYLAMINO)METHYL]-3-(4-FLUOROPHENYL)-7-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE: This compound features a chromenone ring and shares the dimethylamino and fluorophenyl groups.

Uniqueness

The uniqueness of 3-[(DIMETHYLAMINO)METHYL]-N-[(4-FLUOROPHENYL)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE lies in its thiazepane ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(dimethylamino)methyl]-N-[(4-fluorophenyl)methyl]-1,4-thiazepane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3OS/c1-19(2)11-15-12-22-9-3-8-20(15)16(21)18-10-13-4-6-14(17)7-5-13/h4-7,15H,3,8-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUVNFYRFQRFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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